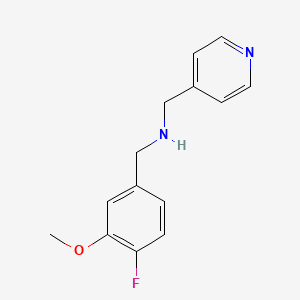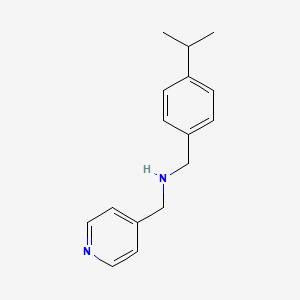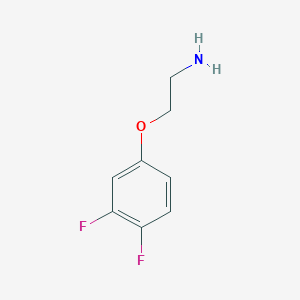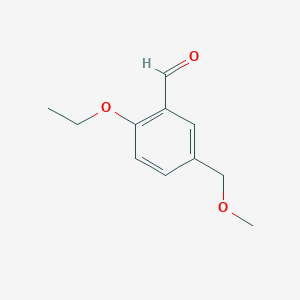![molecular formula C18H20N2 B3163205 N-[(1-Methyl-1H-indol-2-YL)methyl]-2-phenylethanamine CAS No. 883536-13-8](/img/structure/B3163205.png)
N-[(1-Methyl-1H-indol-2-YL)methyl]-2-phenylethanamine
描述
N-[(1-Methyl-1H-indol-2-YL)methyl]-2-phenylethanamine is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features an indole ring system, which is a common structural motif in many biologically active molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Methyl-1H-indol-2-YL)methyl]-2-phenylethanamine typically involves the reaction of 1-methylindole with a suitable phenylethylamine derivative. One common method includes the use of a reductive amination reaction, where the indole derivative is reacted with phenylethylamine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity .
化学反应分析
Types of Reactions
N-[(1-Methyl-1H-indol-2-YL)methyl]-2-phenylethanamine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, nitrating agents.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学研究应用
N-[(1-Methyl-1H-indol-2-YL)methyl]-2-phenylethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of N-[(1-Methyl-1H-indol-2-YL)methyl]-2-phenylethanamine involves its interaction with specific molecular targets. The indole ring system can interact with various enzymes and receptors, potentially inhibiting or activating their functions. This compound may also participate in signaling pathways, influencing cellular processes .
相似化合物的比较
Similar Compounds
N-Methylindole-2-carboxylic acid: Similar indole structure but with a carboxylic acid group.
N-Phenylethylindole: Similar structure but lacks the methyl group on the indole ring.
Uniqueness
N-[(1-Methyl-1H-indol-2-YL)methyl]-2-phenylethanamine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
属性
IUPAC Name |
N-[(1-methylindol-2-yl)methyl]-2-phenylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-20-17(13-16-9-5-6-10-18(16)20)14-19-12-11-15-7-3-2-4-8-15/h2-10,13,19H,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHZNZJTWJMSOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1CNCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(3,4-Ethylenedioxyphenyl)azo]-morpholine](/img/structure/B3163132.png)
![N,N-Dimethyl-N'-[(1-methyl-1H-indol-2-YL)-methyl]ethane-1,2-diamine](/img/structure/B3163139.png)
![1-Ethylpyrrolidin-2-yl)methyl][(1-methyl-1H-indol-2-yl)methyl]amine](/img/structure/B3163140.png)

![[(1-Methylpiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine](/img/structure/B3163164.png)
![N,N-Dimethyl[4-(4-piperidinyloxy)phenyl]-methanamine](/img/structure/B3163179.png)

![4-(Difluoromethoxy)benzyl]-(pyridin-4-ylmethyl)amine](/img/structure/B3163190.png)
![1-[4-(Difluoromethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B3163195.png)
![4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3163198.png)
![[(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-3-ylmethyl)amine](/img/structure/B3163206.png)


